3'-Acetoxy-4-chlorobutyrophenone
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Overview
Description
The compound 3'-Acetoxy-4-chlorobutyrophenone is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which may provide insights into the synthesis and properties of 3'-Acetoxy-4-chlorobutyrophenone. For instance, the synthesis of 4-Chloro-2-hydroxyacetophenone involves acetylation, methylation, and Fries rearrangement starting from 3-aminophenol . Similarly, 3,4-bimethyl-2'-chloro-acetophenone is synthesized via Friedel-Crafts acylation from o-xylene and chloroacetyl chloride . These methods could potentially be adapted for the synthesis of 3'-Acetoxy-4-chlorobutyrophenone.
Synthesis Analysis
The synthesis of related compounds involves several steps, including acetylation, methylation, Fries rearrangement, and Friedel-Crafts acylation. For example, the synthesis of 4-Chloro-2-hydroxyacetophenone achieves an overall yield of about 44% . The synthesis of 3,4-bimethyl-2'-chloro-acetophenone reports a high yield of over 90% under optimized conditions . These methods highlight the importance of reaction conditions such as temperature, time, and catalyst ratios in achieving high yields.
Molecular Structure Analysis
While the molecular structure of 3'-Acetoxy-4-chlorobutyrophenone is not directly analyzed in the papers, the structure of related compounds like 3-(dichloroacetyl)chromone and 4-Chloro-2-hydroxyacetophenone can provide insights into potential reactivity and electronic properties . The presence of electron-withdrawing groups such as chloro and acetyl can influence the electronic distribution and reactivity of the molecule.
Chemical Reactions Analysis
The papers describe reactions such as the formation of fused pyridines from the reaction of electron-rich amino-heterocycles with 3-(dichloroacetyl)chromone . These reactions are important for the synthesis of formylated purine isosteres and could be relevant for the chemical reactivity of 3'-Acetoxy-4-chlorobutyrophenone in forming similar heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3'-Acetoxy-4-chlorobutyrophenone are not detailed in the papers. However, the synthesis and characterization of related compounds, such as 3,4-bimethyl-2'-chloro-acetophenone, which was identified by LC and IR spectrum, suggest that similar analytical techniques could be used to determine the properties of 3'-Acetoxy-4-chlorobutyrophenone . The influence of substituents on the physical properties can be inferred from the synthesis and analysis of these related compounds.
Scientific Research Applications
Metabolism and Endocrine-Disrupting Activity of Benzophenone Derivatives
Benzophenone-3, a structurally related compound, is extensively studied for its metabolism by liver microsomes and its endocrine-disrupting activity. This compound, used as a UV-filter in sunscreens, undergoes metabolic transformation in rat and human liver microsomes, producing several metabolites with varied estrogenic and anti-androgenic activities. The study by Watanabe et al. (2015) provides detailed insights into the metabolic pathways and the potential health implications of benzophenone derivatives, illustrating their significant impact on endocrine functions (Watanabe et al., 2015).
Synthesis and Chemical Transformations
Research on the synthesis of related compounds, such as 4-Choloro-2-hydroxyacetophenone, demonstrates the versatility and applicability of acetophenone derivatives in chemical synthesis. The work by Teng Da-wei (2011) outlines a multi-step synthesis process, highlighting the compound's utility as a building block in organic chemistry and its potential for further functionalization (Teng Da-wei, 2011).
Corrosion Inhibition
Triazole derivatives of acetophenone, including those with chloro substituents, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media. This research, conducted by Wei-hua Li et al. (2007), explores the relationship between molecular structure and inhibition efficiency, demonstrating the application of acetophenone derivatives in materials science and engineering (Wei-hua Li et al., 2007).
Safety and Hazards
properties
IUPAC Name |
[3-(4-chlorobutanoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-9(14)16-11-5-2-4-10(8-11)12(15)6-3-7-13/h2,4-5,8H,3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISMKOICDMQJSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645203 |
Source
|
Record name | 3-(4-Chlorobutanoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898786-89-5 |
Source
|
Record name | 1-[3-(Acetyloxy)phenyl]-4-chloro-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorobutanoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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